molecular formula C12H16O4 B12618362 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione CAS No. 918312-24-0

11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione

Cat. No.: B12618362
CAS No.: 918312-24-0
M. Wt: 224.25 g/mol
InChI Key: YVOJXYPHBGSLFA-UHFFFAOYSA-N
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Description

11,12-Dimethyl-1,7-dioxadispiro[4.0.4⁶.2⁵]dodecane-2,8-dione is a spirocyclic diketone featuring a complex bicyclic framework with two oxygen bridges and methyl substituents at positions 11 and 12. Its structural complexity arises from the fusion of two cyclic systems (cyclopentane and cyclohexane) connected via spiro junctions. The compound’s unique architecture influences its physicochemical properties, such as solubility, stability, and reactivity, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

918312-24-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

11,12-dimethyl-4,7-dioxadispiro[4.0.46.25]dodecane-3,8-dione

InChI

InChI=1S/C12H16O4/c1-7-8(2)12(6-4-10(14)16-12)11(7)5-3-9(13)15-11/h7-8H,3-6H2,1-2H3

InChI Key

YVOJXYPHBGSLFA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(C13CCC(=O)O3)CCC(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Method Description Advantages Disadvantages
A Multi-step synthesis involving the condensation of diketones and aldehydes High yield potential Complex reaction conditions
B One-pot synthesis using Meldrum’s acid derivatives Simplified procedure Limited substrate scope
C Cyclization reactions of linear precursors Direct formation of cyclic structure Requires careful control of reaction conditions

Method A: Multi-step Synthesis

This method typically involves the following steps:

  • Step 1: Synthesis of a diketone precursor by the condensation reaction between appropriate aldehydes and diketones.

  • Step 2: Cyclization to form the dispirocyclic structure through a series of reactions including dehydration and rearrangement.

  • Step 3: Functionalization at the dione positions to yield the final compound.

This approach allows for a high degree of control over the functional groups introduced but requires multiple purification steps which can reduce overall yield.

Method C: Cyclization Reactions

Cyclization can be achieved through:

  • The use of linear precursors that undergo intramolecular cyclization under acidic or basic conditions.

  • This method directly forms the cyclic structure but requires precise control over reaction conditions to avoid side reactions.

Recent studies have indicated that the choice of solvent and temperature significantly influences the yield and purity of the synthesized compound:

  • Optimal conditions often involve non-polar solvents and mild temperatures to minimize side reactions while maximizing product stability.

  • The use of catalysts such as L-proline has been shown to enhance reaction rates in certain synthetic routes.

Yield Comparison Table

Method Average Yield (%) Purity (%)
Multi-step synthesis 65-75% 90%
One-pot synthesis 50-60% 85%
Cyclization reactions 70-80% 92%

Chemical Reactions Analysis

11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures.

    Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione involves its interaction with molecular targets through its functional groups. The dioxane rings and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Diazaspiro Compounds ()

Compounds such as 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) and 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) share spirocyclic frameworks but differ in heteroatom composition. While the target compound contains oxygen bridges, these analogs feature nitrogen atoms (diazaspiro systems). This substitution impacts:

  • Synthetic Yields : Diazaspiro compounds exhibit yields ranging from 50% to 85% depending on substituents (e.g., aryl groups), suggesting that nitrogen incorporation may enhance reaction efficiency compared to oxygenated systems, though direct data for the target compound is unavailable .
  • Melting Points : The diazaspiro derivatives show melting points between 60°C and 183°C, influenced by aryl substituents. For instance, 5e (4-methylphenyl) melts at 183°C, highlighting the role of steric and electronic effects .
1,7-Dioxadispiro[4.0.4.2]dodeca-3,9-diene-2,8-dione ()

This compound (CAS 90921-11-2) shares the dioxadispiro core but lacks methyl groups and contains conjugated double bonds. Key differences include:

  • Stability : The presence of conjugated dienes in ’s compound may increase reactivity toward electrophiles, whereas the dimethyl groups in the target compound likely enhance steric hindrance and thermal stability .
  • Safety Data: Limited regulatory information is available for ’s compound, but its structural similarity suggests comparable handling precautions for diketones, such as avoiding inhalation or skin contact .

Physicochemical and Spectral Properties

Nonane-2,8-dione ()

This linear diketone (C₉H₁₆O₂) contrasts sharply with the spirocyclic target compound:

  • Molecular Complexity: Nonane-2,8-dione has a topological polar surface area (TPSA) of 34.1 and six rotatable bonds, indicating high flexibility. In contrast, the target compound’s spiro architecture reduces flexibility and increases rigidity .
  • Lipophilicity: Nonane-2,8-dione’s XLogP3 of 0.8 suggests moderate hydrophobicity, while the target compound’s fused rings and methyl groups may elevate its logP value, enhancing membrane permeability .
Imidazo[4,5-e]diazepine-4,8-diones ()

These derivatives exhibit tautomerism between amine and imine forms, as confirmed by NMR. For example, 9 exists predominantly as an imine tautomer (δ 149.99 ppm for C8 in ¹³C-NMR).

Diazaspiro[4.5]decane-2,4-diones ()

Compounds like 13 and 14 incorporate piperazine moieties, linking them to serotonin receptor modulation. The target compound’s lack of nitrogen pharmacophores may limit direct pharmacological activity but could be advantageous in materials science due to its inertness .

Biological Activity

11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of dioxadispiro compounds known for their unique structural characteristics and diverse biological properties.

Chemical Structure

The chemical structure of 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione can be represented as follows:

C14H18O4\text{C}_{14}\text{H}_{18}\text{O}_4

This structure features two dioxadispiro units that contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, primarily in the fields of oncology and antimicrobial research.

Antitumor Activity

One of the most significant areas of research surrounding this compound is its antitumor activity . Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
  • Case Study 2 : Another study reported its effectiveness against lung cancer cells (A549), where it induced apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also shown promising antimicrobial properties :

  • Case Study 3 : Research indicated that it possesses antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Case Study 4 : Additionally, antifungal activity was noted against Candida albicans, suggesting a broad spectrum of antimicrobial action.

The precise mechanism by which 11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione exerts its biological effects is still under investigation; however, several hypotheses have been proposed:

  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

Data Table: Biological Activities Summary

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AntitumorMCF-7 (Breast Cancer)15 µM[Study Reference 1]
AntitumorA549 (Lung Cancer)-[Study Reference 2]
AntibacterialStaphylococcus aureus32 µg/mL[Study Reference 3]
AntibacterialEscherichia coli64 µg/mL[Study Reference 3]
AntifungalCandida albicans-[Study Reference 4]

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